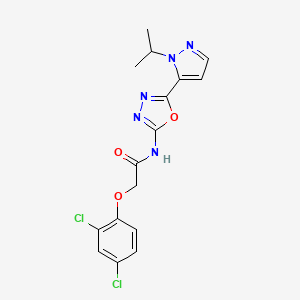

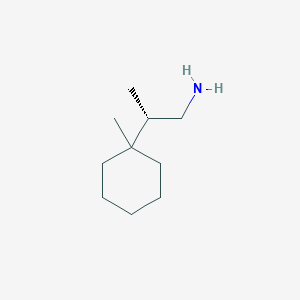

![molecular formula C20H15FN4O B2683094 4-fluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide CAS No. 847387-83-1](/img/structure/B2683094.png)

4-fluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-fluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide” is a compound that falls under the category of benzo[4,5]imidazo[1,2-a]pyrimidines . These compounds are important heterocyclic motifs in organic synthesis and pharmaceutical chemistry due to their ability to bind with various living systems . Many drugs contain these moieties at their cores .

Synthesis Analysis

The synthesis of benzo[4,5]imidazo[1,2-a]pyrimidines has been achieved through various methodologies over the past decade . One efficient and recyclable catalyst for the synthesis of these compounds is Brønsted acidic ionic liquid . The reactions proceed smoothly with a broad scope of substrates providing the expected products in good to excellent yields under an atom-economical pathway .Molecular Structure Analysis

The molecular structure of “4-fluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide” can be analyzed using quantum chemical methods . The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be obtained by the b3lyp/6–31G method .Chemical Reactions Analysis

The chemical reactions of benzo[4,5]imidazo[1,2-a]pyrimidines involve various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-fluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide” can be analyzed using various techniques. For instance, FT-IR spectra can be used to identify N–H stretching and bending bands of -NH2 group .Applications De Recherche Scientifique

Organic Synthesis

Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .

Pharmaceutical Chemistry

Imidazo[1,2-a]pyridines are also important in pharmaceutical chemistry . They are used in the development of various drugs due to their promising and diverse bioactivity .

Antiviral Activity

Compounds containing the imidazo[1,2-a]pyridine unit have shown antiviral properties . This makes them potential candidates for the development of new antiviral drugs .

Antiulcer Activity

These compounds have also demonstrated antiulcer activity . This suggests their potential use in the treatment of ulcers .

Antibacterial and Antifungal Activity

Imidazo[1,2-a]pyridines have shown antibacterial and antifungal properties . This indicates their potential use in the development of new antibacterial and antifungal agents .

Anticancer Activity

Compounds containing the imidazo[1,2-a]pyridine unit have exhibited anticancer properties . This suggests their potential use in cancer treatment .

Antituberculosis Activity

Imidazo[1,2-a]pyridines have shown antituberculosis properties . This indicates their potential use in the development of new antituberculosis drugs .

Microwave Assisted Organic Reactions

Imidazo[1,2-a]pyridines can be synthesized from different 2-aminopyridines with various α-bromoketones using a microwave assisted solvent and catalyst-free method . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .

Mécanisme D'action

Target of Action

The primary target of 4-fluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide is the enzyme Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the inflammatory process, being responsible for the production of prostaglandins, which are mediators of inflammation .

Mode of Action

4-fluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide interacts with its target, COX-2, by inhibiting its activity . This inhibition prevents the production of prostaglandins, thereby reducing inflammation .

Biochemical Pathways

The inhibition of COX-2 by 4-fluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide affects the prostaglandin biosynthesis pathway . Prostaglandins, particularly PGE2, are responsible for increasing pain and tissue blood flow during inflammation . By inhibiting COX-2, the compound reduces the production of these prostaglandins, thereby alleviating the symptoms of inflammation .

Pharmacokinetics

The compound’s high efficacy in decreasing inflammation suggests it may have favorable adme properties .

Result of Action

The molecular and cellular effects of 4-fluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide’s action result in a decrease in inflammation . By inhibiting COX-2, the compound reduces the production of prostaglandins, leading to a reduction in pain and tissue blood flow associated with inflammation .

Orientations Futures

Imidazo[1,2-a]pyridines, a class similar to the compound , have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . The future directions in this field could involve the development of new synthesis methods and the exploration of new applications in medicinal chemistry .

Propriétés

IUPAC Name |

4-fluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15FN4O/c1-13-3-4-15(18-12-25-10-2-9-22-20(25)24-18)11-17(13)23-19(26)14-5-7-16(21)8-6-14/h2-12H,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHYWJTJZVANMSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-N-(5-{imidazo[1,2-A]pyrimidin-2-YL}-2-methylphenyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

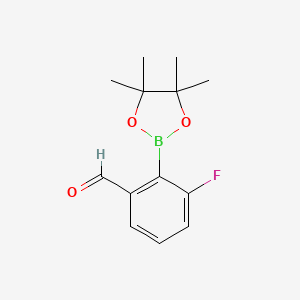

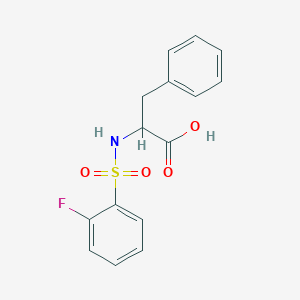

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2683016.png)

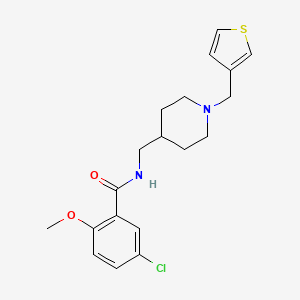

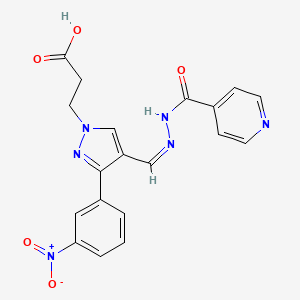

![methyl 4-(2-(7-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2683021.png)

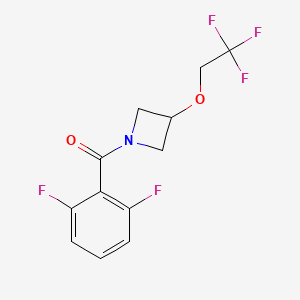

![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetate](/img/structure/B2683022.png)

![2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2683023.png)

![2-[1-(Furan-2-yl)-2-hydrazinyl-2-oxoethyl]benzoic acid](/img/structure/B2683030.png)

![5-(2-chlorophenyl)-2-[3-(1H-pyrrol-1-yl)-2-thienyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2683034.png)